6-Methylquinoline-5-sulfonamide
Overview
Description
6-Methylquinoline-5-sulfonamide is a chemical compound that falls under the category of quinoline sulfonamides . It has a molecular weight of 222.27 . The compound appears as a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 6-Methylquinoline-5-sulfonamide, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The IUPAC name for 6-Methylquinoline-5-sulfonamide is the same as its common name . Its InChI code is1S/C10H10N2O2S/c1-7-4-5-9-8 (3-2-6-12-9)10 (7)15 (11,13)14/h2-6H,1H3, (H2,11,13,14)
. Chemical Reactions Analysis
Quinolines, including 6-Methylquinoline-5-sulfonamide, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
6-Methylquinoline-5-sulfonamide appears as a crystalline solid with a molecular weight of 251.3 g/mol. It has a melting point of 314°C and is slightly soluble in water.Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
6-Methylquinoline-5-sulfonamide: is a derivative of sulfonamide, a class of compounds known for their antimicrobial properties . These compounds have been utilized in the development of various drugs acting as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Specifically, sulfonamides have been used to treat bacterial infections due to their ability to inhibit folic acid synthesis in microorganisms, which is crucial for their growth and reproduction .
Polymer Synthesis: Precursors for Advanced Materials
In the field of polymer science, sulfonamide derivatives, including 6-Methylquinoline-5-sulfonamide , can serve as precursors for the synthesis of polymers . These polymers have potential applications in creating novel materials with specific properties such as high thermal stability or unique electronic characteristics.
Drug Development: Therapeutic Agents
The quinoline moiety, a core structure in 6-Methylquinoline-5-sulfonamide , is significant in drug development due to its presence in many pharmacologically active compounds . Quinoline derivatives have been explored for their anticancer, antioxidant, and anti-inflammatory properties, making them valuable scaffolds in the design of new therapeutic agents.
Biochemistry: Enzyme Inhibition
Sulfonamide derivatives, including 6-Methylquinoline-5-sulfonamide , are known to act as enzyme inhibitors . They can inhibit enzymes like carbonic anhydrase, which is important in physiological processes such as respiration and the regulation of pH in tissues. This biochemical application is crucial for understanding and treating various diseases.
Industrial Chemistry: Synthesis of Fine Chemicals
The chemical structure of 6-Methylquinoline-5-sulfonamide allows it to be used in the synthesis of fine chemicals . These chemicals have applications across different industries, including pharmaceuticals, agrochemicals, and dyes, highlighting the compound’s versatility in industrial chemistry.
Environmental Applications: Pollution Remediation
Sulfonamides, including 6-Methylquinoline-5-sulfonamide , have been identified as environmental pollutants due to their widespread use and persistence . Research into the biodegradation and biotransformation of these compounds is essential for developing strategies to remediate polluted environments and prevent the spread of antibiotic resistance.
Mechanism of Action
Target of Action
6-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
6-Methylquinoline-5-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and ultimately halting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 6-Methylquinoline-5-sulfonamide affects the folate synthesis pathway in bacteria . Folate is a vital cofactor in the synthesis of nucleotides, the building blocks of DNA. By blocking this pathway, the compound prevents bacterial DNA replication, leading to the cessation of bacterial growth .
Result of Action
The primary result of 6-Methylquinoline-5-sulfonamide’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, an essential cofactor in DNA synthesis, the compound prevents bacteria from replicating their DNA, thereby inhibiting their growth .
Action Environment
The action of 6-Methylquinoline-5-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s absorption and metabolism, thereby influencing its efficacy and stability .
Safety and Hazards
The safety information for 6-Methylquinoline-5-sulfonamide includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This includes the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods .
properties
IUPAC Name |
6-methylquinoline-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABGWTGEVAGALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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